molecular formula C17H12N2O2S B2588874 (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile CAS No. 325853-19-8

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

Cat. No. B2588874
CAS RN: 325853-19-8
M. Wt: 308.36
InChI Key: JCELEMZBUWHYOM-XYOKQWHBSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives and has been synthesized using different methods.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies highlight CHEMBL4209746’s antimicrobial potential. It could be useful in combating bacterial, fungal, or parasitic infections.

For more in-depth information, consider exploring scientific literature on platforms like Google Scholar . Additionally, you can find structural details of CHEMBL4209746 on BindingDB .

Mechanism of Action

Target of Action

The identification of a compound’s primary target is a complex process that involves various computational and experimental methods . The primary target is the protein or other macromolecule that the compound interacts with to exert its biological effect .

Mode of Action

The mode of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile involves its interaction with its primary targets. This interaction can lead to changes in the function of the target, which can result in a biological response .

Biochemical Pathways

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile may affect various biochemical pathways. The specific pathways and their downstream effects depend on the compound’s primary targets and mode of action .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile are crucial for understanding its bioavailability. These properties determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile’s action depend on its interaction with its primary targets and the biochemical pathways it affects. These effects can include changes in cellular processes and functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile. These factors can include temperature, pH, and the presence of other molecules .

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-21-15-9-11(6-7-14(15)20)8-12(10-18)17-19-13-4-2-3-5-16(13)22-17/h2-9,20H,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCELEMZBUWHYOM-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

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